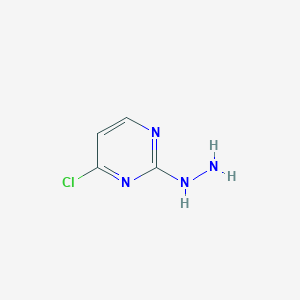![molecular formula C8H7BrN2 B13674888 6-(Bromomethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13674888.png)
6-(Bromomethyl)pyrrolo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Bromomethyl)pyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a pyrrolo[1,2-b]pyridazine core with a bromomethyl substituent at the 6-position. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)pyrrolo[1,2-b]pyridazine typically involves the bromination of a precursor pyrrolo[1,2-b]pyridazine compound. One common method includes the reaction of 3-amino-6-bromopyridazine with a bromination reagent to introduce the bromomethyl group . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like lanthanide Lewis acids to facilitate the bromination and subsequent ring closure reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6-(Bromomethyl)pyrrolo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or the pyrrolo[1,2-b]pyridazine core.
Cycloaddition Reactions: It can undergo cycloaddition reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Cycloaddition Reagents: Such as azides or alkynes for cycloaddition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while cycloaddition reactions can produce fused polycyclic compounds .
Aplicaciones Científicas De Investigación
6-(Bromomethyl)pyrrolo[1,2-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: It is explored for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism by which 6-(Bromomethyl)pyrrolo[1,2-b]pyridazine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The bromomethyl group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity . The pyrrolo[1,2-b]pyridazine core can also interact with aromatic residues through π-π stacking interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-b]cinnolines: These compounds share a similar pyrrolo[1,2-b] core but differ in the substituents and the fused ring systems.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar nitrogen-containing heterocyclic structure but differ in the position and type of nitrogen atoms.
Pyridazines and Pyridazinones: These compounds contain a pyridazine ring and exhibit a wide range of biological activities.
Uniqueness
6-(Bromomethyl)pyrrolo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate for the synthesis of diverse bioactive molecules and materials .
Propiedades
Fórmula molecular |
C8H7BrN2 |
|---|---|
Peso molecular |
211.06 g/mol |
Nombre IUPAC |
6-(bromomethyl)pyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H7BrN2/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H,5H2 |
Clave InChI |
PCQZZPFIPKUGMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CN2N=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


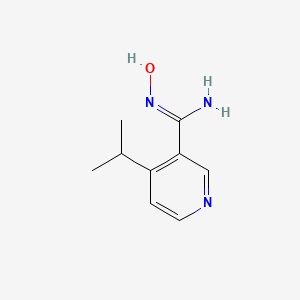
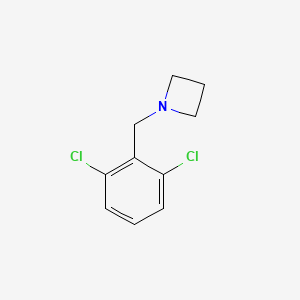
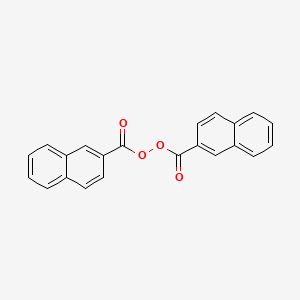

![4-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13674834.png)
![4-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B13674839.png)
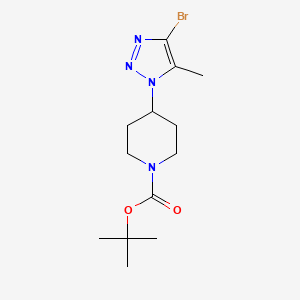
![7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13674850.png)
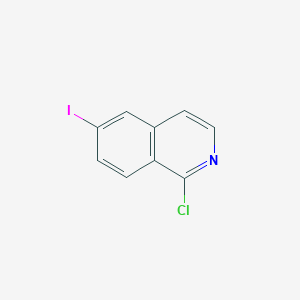
![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)


